

Application Notes: Structure Elucidation of Espinomycin A3 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Espinomycin A3*

Cat. No.: *B14139241*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Espinomycin A3 is a 16-membered macrolide antibiotic produced by *Streptomyces fungicidicus* var. *espinomyceticus*. The structural elucidation of such complex natural products relies heavily on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone for determining the precise arrangement of atoms and stereochemistry. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of **Espinomycin A3**. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in natural product chemistry, drug discovery, and analytical sciences.

The structural elucidation workflow involves a series of NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). By systematically analyzing the data from these experiments, it is possible to piece together the complex macrocyclic structure, identify the constituent sugar moieties, and establish their connectivity and relative stereochemistry.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Espinomycin A3**, along with key 2D NMR correlations. These data are essential for the verification and replication of the structure elucidation process.

Table 1: ^1H and ^{13}C NMR Chemical Shift Data for **Espinomycin A3** (in CDCl_3)

Position	δ C (ppm)	δ H (ppm, J in Hz)	Key HMBC Correlation s (1 H \rightarrow 13 C)	Key COSY Correlation s (1 H \leftrightarrow 1 H)	Key NOESY Correlation s (1 H \leftrightarrow 1 H)
Macrolactone					
Ring					
1	173.5	-	H-2, H-15	-	-
2	41.2	2.65 (m)	C-1, C-3, C-4	H-3	H-3, H-4
3	79.8	3.75 (dd, 8.5, 2.5)	C-2, C-4, C-5	H-2, H-4	H-2, H-5
4	39.5	1.80 (m)	C-3, C-5, C-18	H-3, H-5	H-2, H-5, H-18
5	85.1	3.55 (d, 9.0)	C-4, C-6, C-7	H-4	H-3, H-6
6	36.2	2.10 (m), 1.65 (m)	C-5, C-7, C-8	H-5, H-7	H-5, H-7
7	31.8	2.45 (m)	C-6, C-8, C-9	H-6, H-8	H-6, H-8
8	45.3	1.95 (m)	C-7, C-9, C-10	H-7, H-9	H-7, H-9
9	218.1	-	H-8, H-10	-	-
10	46.1	3.10 (m)	C-9, C-11, C-12, C-20	H-11, H-20	H-8, H-11, H-20
11	74.9	4.90 (d, 10.0)	C-10, C-12, C-13	H-10, H-12	H-10, H-12
12	134.5	5.80 (dd, 15.0, 10.0)	C-10, C-11, C-13, C-14	H-11, H-13	H-11, H-13
13	130.2	6.35 (dd, 15.0, 10.0)	C-11, C-12, C-14, C-15	H-12, H-14	H-12, H-14
14	42.8	2.55 (m)	C-13, C-15, C-16	H-13, H-15	H-13, H-15

15	78.2	3.95 (m)	C-1, C-14, C-16, C-17	H-14, H-16	H-14, H-16
16	16.5	1.25 (d, 6.5)	C-15	H-15	H-15
17	9.8	0.95 (t, 7.5)	C-15	-	H-15
18	18.2	1.15 (d, 7.0)	C-3, C-4, C-5	H-4	H-4
19	21.5	1.20 (d, 6.0)	C-7, C-8, C-9	H-8	H-8
20	12.8	1.10 (d, 7.0)	C-9, C-10, C-11	H-10	H-10

Forosamine

Sugar

1'	104.2	4.45 (d, 7.5)	C-3, C-2', C-3', C-5'	H-2'	H-2', H-3', H-5'
2'	72.1	3.25 (dd, 9.0, 7.5)	C-1', C-3', C-4'	H-1', H-3'	H-1', H-3'
3'	70.5	3.60 (t, 9.0)	C-2', C-4', N(CH ₃) ₂	H-2', H-4'	H-1', H-2', H-4'
4'	74.3	3.15 (m)	C-3', C-5', C-6'	H-3', H-5'	H-3', H-5'
5'	68.2	3.85 (dq, 9.0, 6.0)	C-1', C-4', C-6'	H-4', H-6'	H-1', H-4', H-6'
6'	18.1	1.28 (d, 6.0)	C-4', C-5'	H-5'	H-5'
N(CH ₃) ₂	41.5	2.30 (s)	C-3'	-	H-3'

Mycinose

Sugar

1"	96.5	4.80 (d, 4.5)	C-5, C-2", C-3", C-5"	H-2"	H-2", H-3", H-5"
2"	71.8	3.50 (dd, 7.0, 4.5)	C-1", C-3", C-4"	H-1", H-3"	H-1", H-3"

3"	78.5	3.90 (dd, 9.0, 7.0)	C-2", C-4", C-5", OCH ₃	H-2", H-4"	H-2", H-4"
4"	80.1	3.40 (d, 9.0)	C-3", C-5"	H-3", H-5"	H-3", H-5"
5"	70.2	3.70 (dq, 9.0, 6.2)	C-1", C-4", C-6"	H-4", H-6"	H-1", H-4", H-6"
6"	18.5	1.30 (d, 6.2)	C-4", C-5"	H-5"	H-5"
3"-OCH ₃	61.7	3.35 (s)	C-3"	-	H-3"

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guideline and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

- Compound: **Espinomycin A3** (approximately 5-10 mg)
- Solvent: Deuterated chloroform (CDCl₃, 0.6 mL)
- Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
- Procedure:
 - Accurately weigh the **Espinomycin A3** sample into a clean, dry NMR tube.
 - Add the deuterated solvent to the NMR tube to dissolve the sample completely.
 - Gently vortex the tube to ensure a homogenous solution.
 - If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition

- Instrument: Bruker Avance III 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Temperature: 298 K
- a. ^1H NMR Spectroscopy
- Pulse Program: zg30
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 4.0 s
- Spectral Width (SW): 20 ppm
- b. ^{13}C NMR Spectroscopy
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.0 s
- Spectral Width (SW): 240 ppm
- c. 2D COSY (Correlation Spectroscopy)
- Pulse Program: cosygpqf
- Number of Scans (NS): 8
- Relaxation Delay (D1): 2.0 s
- Data Points (F2): 2048

- Increments (F1): 256

- Spectral Width (F2 and F1): 12 ppm

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: hsqcedetgpsisp2.3

- Number of Scans (NS): 16

- Relaxation Delay (D1): 1.5 s

- Data Points (F2): 1024

- Increments (F1): 256

- Spectral Width (F2): 12 ppm

- Spectral Width (F1): 180 ppm

- $^1J(C,H)$ Coupling Constant: Optimized for 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: hmbcgpplpndqf

- Number of Scans (NS): 32

- Relaxation Delay (D1): 2.0 s

- Data Points (F2): 2048

- Increments (F1): 256

- Spectral Width (F2): 12 ppm

- Spectral Width (F1): 220 ppm

- Long-range $J(C,H)$ Coupling Constant: Optimized for 8 Hz

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

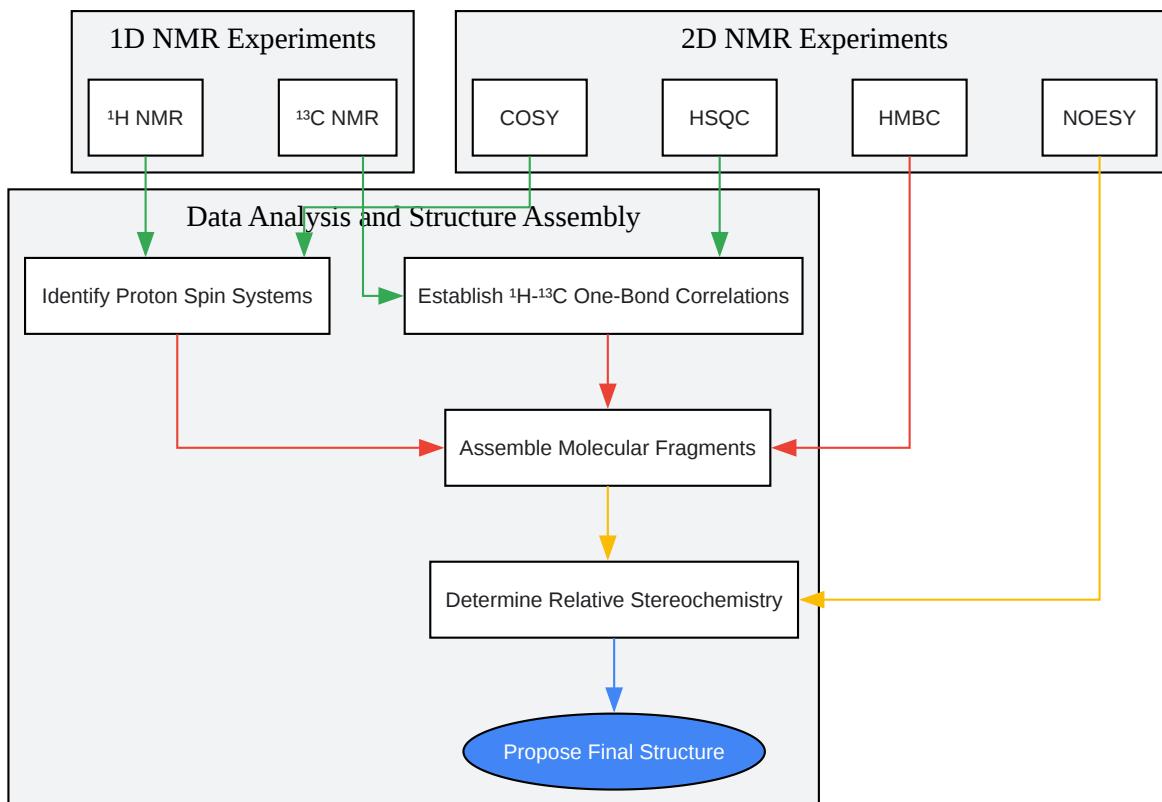
- Pulse Program: noesygpph
- Number of Scans (NS): 32
- Relaxation Delay (D1): 2.0 s
- Mixing Time (d8): 500 ms
- Data Points (F2): 2048
- Increments (F1): 256
- Spectral Width (F2 and F1): 12 ppm

3. Data Processing

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied in both dimensions.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of **Espinomycin A3** is depicted in the following diagram.

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Caption: Workflow for the NMR-based structure elucidation of **Espinomycin A3**.

This workflow illustrates the systematic approach to solving the structure of a complex natural product. The initial 1D NMR experiments provide an overview of the proton and carbon environments. Subsequently, 2D NMR experiments are employed to establish correlations between nuclei, allowing for the assembly of molecular fragments. Finally, through-space interactions observed in the NOESY spectrum are used to determine the relative stereochemistry, leading to the complete three-dimensional structure of **Espinomycin A3**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com